molecular formula C21H32N4O4 B2577855 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide CAS No. 921477-78-3

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide

Cat. No.: B2577855
CAS No.: 921477-78-3
M. Wt: 404.511
InChI Key: QCAZGKXGIGHJSF-UHFFFAOYSA-N
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Description

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring, a pyridine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester.

    Coupling of the Piperazine and Pyridine Rings: The piperazine and pyridine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the pyridine ring.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with cyclohexylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized for different applications.

Scientific Research Applications

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biological Studies: It is used in studies related to its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate
  • 2-[(4-acetylpiperazin-1-yl)methyl]benzenecarbothioamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide is unique due to its combination of a piperazine ring, a pyridine ring, and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4/c1-16(26)24-10-8-23(9-11-24)13-18-12-19(27)20(29-2)14-25(18)15-21(28)22-17-6-4-3-5-7-17/h12,14,17H,3-11,13,15H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZGKXGIGHJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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